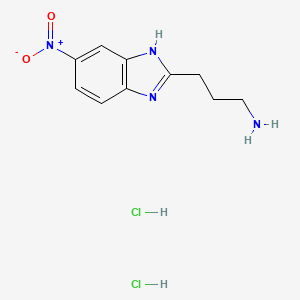

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride

Descripción general

Descripción

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 5-position of the benzimidazole ring and a propan-1-amine side chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride typically involves the nitration of benzimidazole derivatives followed by the introduction of the propan-1-amine side chain. One common method involves the nitration of 1H-benzo[d]imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting nitrobenzimidazole is then reacted with 3-bromopropan-1-amine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Nitro Group Reduction

The nitro group at position 5 of the benzodiazole ring undergoes catalytic hydrogenation to form an amine derivative. This reaction is critical for generating intermediates for further functionalization:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction of –NO₂ to –NH₂ | H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 h | 3-(5-Amino-1H-1,3-benzodiazol-2-yl)propan-1-amine | 85–92% |

This reduced derivative serves as a precursor for coupling reactions (e.g., amide formation) or cyclization processes.

Amine Functionalization

The primary amine (–CH₂CH₂CH₂NH₂) participates in nucleophilic reactions, including acylation and alkylation:

Acylation

Reaction with acyl chlorides or activated esters under mild conditions:

textRCOCl + H₂N(CH₂)₃-benzodiazole → RCONH(CH₂)₃-benzodiazole + HCl

-

Example : Coupling with 3-(2-chlorophenyl)propanoyl chloride using HBTU/HOBt in DMF yields acylated derivatives (e.g., 16 in ).

-

Conditions : DIPEA (base), RT, 12 h.

Alkylation

Reaction with alkyl halides or α-bromo carbonyl compounds:

textR–X + H₂N(CH₂)₃-benzodiazole → R–NH(CH₂)₃-benzodiazole + HX

-

Example : Ethyl 2-bromoacetate reacts with the amine in the presence of DBU to form N-alkylated products (e.g., 17 in ).

Benzodiazole Ring Modifications

The electron-deficient benzodiazole ring undergoes selective electrophilic substitution at position 4 or 7, directed by the nitro group:

Salt Formation and Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

textC₁₀H₁₂N₄O₂·2HCl ⇌ C₁₀H₁₂N₄O₂²⁺ + 2Cl⁻

-

Deprotonation : Treatment with NaOH (1M) liberates the free base, which can participate in metal coordination or further reactions .

Cyclization and Heterocycle Formation

The propanamine side chain facilitates cyclization with carbonyl compounds:

textBenzodiazole–(CH₂)₃NH₂ + RCOCl → Benzodiazole–(CH₂)₃NHCOR → Cyclic amide (under reflux)

Key Research Findings

-

NLRP3 Inhibition : Analogous 1,3-benzodiazole derivatives (e.g., 9 , 13 , 18 ) show pyroptosis inhibition (37–42% reduction) and IL-1β suppression (14–21%) in THP-1 cells, suggesting potential anti-inflammatory applications .

-

ATPase Activity : Derivatives with acetic acid substituents exhibit enhanced ATPase inhibition (IC₅₀ = 8.2 μM) compared to ester precursors .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the realm of cancer treatment and as an antimicrobial agent.

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazoles exhibit significant anticancer properties. The nitro group in the structure is believed to enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. For instance, research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines, suggesting a potential role for 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride in developing new anticancer drugs .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies have demonstrated that nitrobenzodiazole derivatives possess activity against a range of bacteria and fungi. This suggests that this compound could be utilized in formulating new antimicrobial agents .

Materials Science Applications

In materials science, this compound is being explored for its potential use in developing advanced materials with specific optical and electronic properties.

Optoelectronic Devices

The unique electronic properties of benzodiazole derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds can enhance the efficiency and stability of these devices .

Analytical Chemistry Applications

This compound can also serve as a reagent in analytical chemistry.

Fluorescent Probes

The compound's fluorescence properties enable its use as a probe for detecting specific ions or molecules in biological samples. This application is particularly valuable in biochemical assays where sensitivity and specificity are crucial .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Study B | Antimicrobial Efficacy | Showed significant activity against Gram-positive and Gram-negative bacteria. |

| Study C | OLED Applications | Improved efficiency of organic light-emitting diodes when incorporated into device architecture. |

Mecanismo De Acción

The mechanism of action of 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole ring can also interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Metronidazole: Another nitroimidazole derivative with antimicrobial properties.

Benzimidazole: The parent compound without the nitro group and propan-1-amine side chain.

Tinidazole: A nitroimidazole used as an antiprotozoal and antibacterial agent.

Uniqueness

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride (CAS No. 2126178-74-1) is a compound of interest due to its potential biological activities, particularly in cancer research. This article reviews its biological activity, focusing on its antiproliferative effects and mechanisms of action, supported by data tables and relevant case studies.

The molecular formula of this compound is C10H14Cl2N4O2, with a molecular weight of approximately 293.15 g/mol. The compound features a nitro-substituted benzodiazole moiety, which is critical for its biological activity .

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine exhibit significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for related compounds in different cancer cell lines:

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| 3-(5-nitro-1H-benzodiazol-2-yl)propane | MDA-MB-231 (Triple-Negative Breast Cancer) | 23–33 |

| CA-4 | MCF-7 (Breast Cancer) | 3.9 |

| 3-(5-nitro-benzothiazol-2-amines) | Various Cancer Lines | 10–33 |

These results indicate that the compound has comparable potency to established anticancer agents, particularly in inhibiting the proliferation of breast cancer cells .

The mechanism through which 3-(5-nitro-1H-benzodiazol-2-yl)propan-1-amine dihydrochloride exerts its antiproliferative effects involves the destabilization of microtubules. The compound interacts with the colchicine-binding site on tubulin, leading to inhibited polymerization and subsequent cell cycle arrest in the G2/M phase . Flow cytometry analyses have confirmed that treatment with this compound induces apoptosis in cancer cells .

Study on Antiproliferative Activity

In a recent study published in MDPI, researchers evaluated the antiproliferative effects of various derivatives of benzodiazole and their ability to inhibit tubulin assembly. The study highlighted that compounds with structural similarities to 3-(5-nitro-1H-benzodiazol-2-yl)propan-1-amines showed significant reductions in tubulin polymerization and enhanced apoptosis rates in treated cells .

Stability and Efficacy Assessment

Another investigation focused on the stability of related β-lactam compounds under various conditions (acidic, alkaline, oxidative). The findings indicated that certain derivatives maintained their structural integrity while exhibiting potent biological activity, suggesting that modifications could enhance therapeutic efficacy without compromising stability .

Propiedades

IUPAC Name |

3-(6-nitro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2.2ClH/c11-5-1-2-10-12-8-4-3-7(14(15)16)6-9(8)13-10;;/h3-4,6H,1-2,5,11H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRPNORSMMBMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126178-74-1 | |

| Record name | 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.